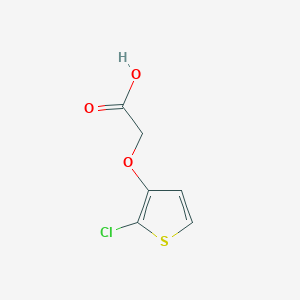

![molecular formula C23H21N3O4S B2828543 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955700-07-9](/img/structure/B2828543.png)

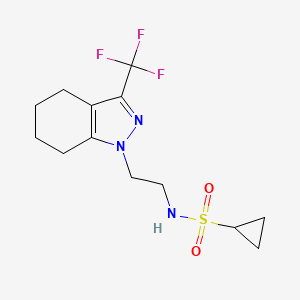

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a benzo[d][1,3]dioxole ring, a thiazole ring, and a cyclopentane ring . The presence of these rings suggests that the compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxole, thiazole, and cyclopentane rings . These rings could influence the compound’s shape, reactivity, and interactions with other molecules.Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups present in its structure. For example, the amide groups could participate in reactions with acids or bases . The thiazole ring could also be involved in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase the compound’s stability and rigidity .Scientific Research Applications

Antibacterial Agents and Cytotoxic Evaluation

Design and Synthesis for Antibacterial Activity : A study detailed the design, synthesis, and QSAR (Quantitative Structure-Activity Relationship) studies of novel analogs with promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds were evaluated for their cytotoxic activity against mammalian Vero cell line, indicating antibacterial activity at non-cytotoxic concentrations (Palkar et al., 2017).

Cytotoxic Evaluation Against Cancer Cell Lines : Another research focused on the design, synthesis, and cytotoxic evaluation of a series of benzo[d]thiazole-2-carboxamide derivatives as potential epidermal growth factor receptor (EGFR) inhibitors. Several compounds showed moderate to excellent potency against high-expressed EGFR cancer cell lines without significant toxicity against normal cells, highlighting their potential as cancer therapeutics (Zhang et al., 2017).

Antiviral and Antioxidative Activity

Thiazole C-nucleosides for Antiviral Activity : Research on glycosylthiocarboxamides leading to the synthesis of thiazole nucleosides explored their in vitro activity against various viruses and potential as inhibitors of purine nucleotide biosynthesis. Compounds showed significant antiviral activity and were active inhibitors of guanine nucleotide biosynthesis, suggesting a pathway for developing antiviral therapeutics (Srivastava et al., 1977).

Antioxidative Potential of Benzimidazole/Benzothiazole-2-Carboxamides : A study synthesized benzimidazole/benzothiazole-2-carboxamides with variable methoxy and hydroxy groups, evaluating their antiproliferative and antioxidative activities. One compound showed promising antioxidative activity, significantly more potent than the reference butylated hydroxytoluene (BHT), indicating potential for developing efficient antioxidants or antiproliferative agents (Cindrić et al., 2019).

Future Directions

properties

IUPAC Name |

2-(1,3-benzodioxole-5-carbonylamino)-N-(2-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O4S/c27-21(15-6-8-17-18(12-15)30-13-29-17)26-23-25-20-16(7-9-19(20)31-23)22(28)24-11-10-14-4-2-1-3-5-14/h1-6,8,12,16H,7,9-11,13H2,(H,24,28)(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBYVUAVCFYQOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1C(=O)NCCC3=CC=CC=C3)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

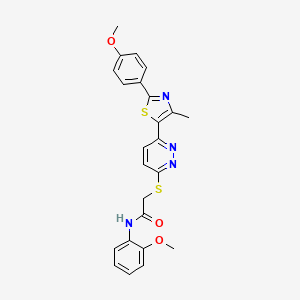

![N-(3-chloro-4-methoxyphenyl)-2-(3-oxo-8-(phenylthio)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2828462.png)

![N-(4-acetylphenyl)-2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2828468.png)

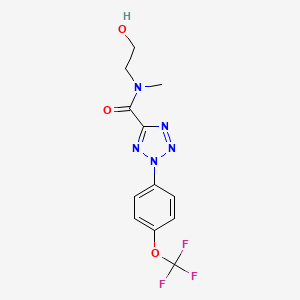

![2-[4-(methoxycarbonyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B2828472.png)

![2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2828475.png)

![N-(4-butylphenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2828477.png)

![Benzene; ethyl 2-{[4-(benzenesulfonyl)-5-chloro-1,3-thiazol-2-yl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2828478.png)

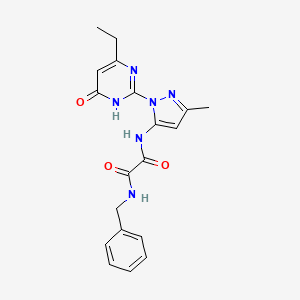

![2-Cyclopropyl-6-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2828483.png)